S-(11-Bromoundecyl) ethanethioate is a chemical compound characterized by the presence of a brominated undecyl chain and a thioester functional group. Its molecular formula is , and it has a molecular weight of approximately 309.31 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including catalysis and material science.
These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the formation of more complex molecules.
The synthesis of S-(11-Bromoundecyl) ethanethioate typically involves nucleophilic substitution reactions. A common method includes:
This method allows for the efficient formation of the desired thioester compound.
S-(11-Bromoundecyl) ethanethioate has several notable applications:
Interaction studies involving S-(11-Bromoundecyl) ethanethioate often focus on its role as a ligand in coordination chemistry. Research indicates that compounds with similar structures can significantly affect metal ion coordination and stability under varying pH conditions. For example, studies have shown that this thioester can stabilize metal complexes, enhancing their catalytic properties and resistance to hydrolysis .
Several compounds share structural similarities with S-(11-Bromoundecyl) ethanethioate, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
S-(4-Bromobutyl) thioacetate | C8H15BrOS | Shorter alkyl chain; used in polymer chemistry |
S-Phenyl thioacetate | C9H10OS | Aromatic ring; exhibits different reactivity |
S-tert-Butyl thioacetate | C7H14OS | Bulky tert-butyl group; alters steric properties |
S-(11-Bromoundecyl) ethanethioate stands out due to its longer alkyl chain, which enhances its amphiphilic characteristics and influences its solubility and interaction with biological systems compared to these other thioacetates.
Corrosive;Environmental Hazard